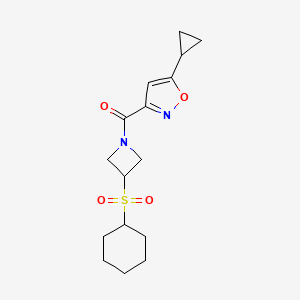
N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylacetamide”, has a molecular weight of 294.31. The exact structure of “N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-phenylpropanamide” might differ slightly.Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide”, are not fully detailed in the search results . The properties of “this compound” might be similar or different depending on its exact structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
A series of derivatives of N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-phenylpropanamide have been synthesized and evaluated for various biological activities. Notable among these is a study by Asadollahi et al. (2019), which synthesized N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives and evaluated their antiepileptic activity. They found that certain compounds demonstrated significant antiepileptic effects, with one compound showing even higher latency time than thalidomide, a well-known antiepileptic drug (Asadollahi et al., 2019).
Radiosynthesis and PET Imaging
Kil et al. (2014) conducted a study involving the synthesis of 4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide, which were evaluated as potential ligands for PET imaging of mGlu4 in the brain. One of the compounds showed improved binding affinity and was subsequently labeled with 18F for PET imaging studies (Kil et al., 2014).
Chemoselective Reactions and Synthesis of Pharmacophores
Research by Hajji et al. (2002) focused on the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. This study contributes to the development of new pharmacophores for medicinal chemistry (Hajji et al., 2002).
Inhibitive Effects in Corrosion
Leçe et al. (2008) investigated Schiff base compounds containing this compound, finding them to be effective corrosion inhibitors for mild steel in acidic solutions. This suggests potential applications in materials science and engineering (Leçe et al., 2008).
Antimicrobial Properties
A study by Fuloria et al. (2009) synthesized derivatives of 3-phenylpropane hydrazide and evaluated their antimicrobial properties. The results indicated that certain compounds exhibited significant antibacterial and antifungal activities, highlighting their potential in antimicrobial drug development (Fuloria et al., 2009).
Wirkmechanismus
The mechanism of action for this compound is not specified in the search results. Compounds with similar structures can have diverse applications in scientific research.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-20-17(22)13-8-5-9-14(16(13)18(20)23)19-15(21)11-10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWHLSMVDJBONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2945006.png)
![2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2945007.png)

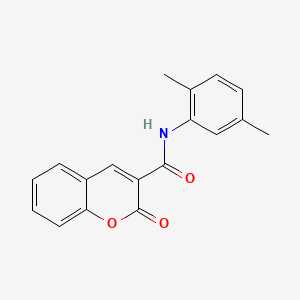
![N-(3-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2945012.png)
![{(E)-[4-(allyloxy)phenyl]methylidene}(methyl)ammoniumolate](/img/structure/B2945013.png)
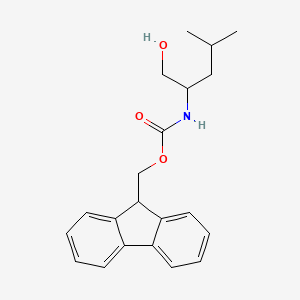
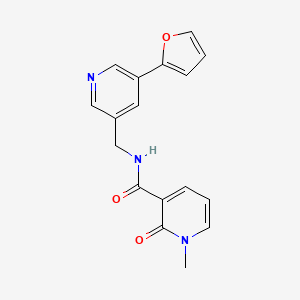
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2945018.png)
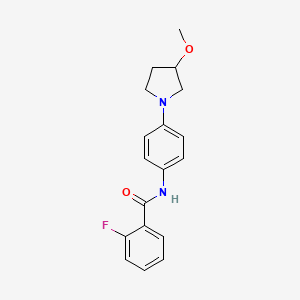

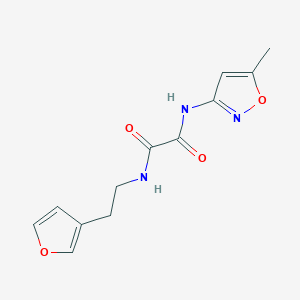
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2945027.png)
